molecular formula C18H14FN5OS B278277 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No. B278277
M. Wt: 367.4 g/mol
InChI Key: KKEFGWRLVSSYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood, but it is believed to involve inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, which may explain the compound's antitumor activity.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for cancer, 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and may have potential as an antimicrobial agent. It has also been shown to have anti-inflammatory activity, and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in the lab.

Future Directions

There are several potential future directions for research involving 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of interest is optimizing its use as a therapeutic agent for cancer, by exploring its mechanism of action and identifying potential synergistic agents. Another potential future direction is exploring its use as an antimicrobial agent, and identifying potential applications in the treatment of inflammatory diseases. Finally, further research is needed to optimize the synthesis method of this compound, in order to improve its solubility and ease of use in lab experiments.

Synthesis Methods

The synthesis of 3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps. The first step involves the synthesis of 3-fluoro-N-(2-methylphenyl)benzamide by reacting 3-fluoroaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The second step involves the synthesis of 2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenylamine by reacting 2-methyl-4-(3-methyl-1,2,4-triazol-5-yl)phenylisothiocyanate with ammonia. The final step involves the coupling of the two intermediates to form the target compound.

Scientific Research Applications

3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

properties

Product Name

3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molecular Formula

C18H14FN5OS

Molecular Weight

367.4 g/mol

IUPAC Name

3-fluoro-N-[2-methyl-4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H14FN5OS/c1-10-8-13(17-23-24-11(2)21-22-18(24)26-17)6-7-15(10)20-16(25)12-4-3-5-14(19)9-12/h3-9H,1-2H3,(H,20,25)

InChI Key

KKEFGWRLVSSYSO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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